molecular formula C20H22F3N5O B5596045 2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

Cat. No. B5596045
M. Wt: 405.4 g/mol
InChI Key: AYCIARRYILZDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-Pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine involves complex synthetic routes that may include the use of intermediates such as R-(+)-[13C]-Trolox®, barbituric acid, and various pyrimidines. Ackland et al. (1993) describe the synthesis and characterization of a structurally similar compound, highlighting the role of intermediates in achieving the desired pyrimidinyl-piperazinyl-methyl structure (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).

Molecular Structure Analysis

The molecular structure of related compounds shows a significant degree of planarity and conformational specificity. For example, the structure of risperidone, a compound with a related framework, is stabilized by specific hydrogen bonds, indicating the importance of the spatial arrangement of its molecular components (Peeters, Blaton, & Ranter, 1993).

Scientific Research Applications

Pyrimidine Derivatives in Medical Research

  • Dipeptidyl Peptidase IV Inhibitors : Pyrimidine derivatives, including pyrrolidines and thiazolidines, have been identified as potential dipeptidyl peptidase IV (DPP IV) inhibitors, offering a promising approach for treating type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense due to the recent approval of related compounds and the absence of long-term side effect data (Mendieta, Tarragó, & Giralt, 2011).

  • Optical Sensors : Pyrimidine derivatives have found significant applications as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These derivatives serve as recognition units for the synthesis of optical sensors, showcasing a blend of biological and medicinal utility with technological innovation (Jindal & Kaur, 2021).

  • Anti-inflammatory Activities : Recent developments in the synthesis of pyrimidine derivatives have shown potent anti-inflammatory effects. These effects are attributed to inhibitory responses against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. The study provides a comprehensive overview of the synthetic methods and the biological efficacy of these compounds, suggesting a basis for designing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

  • Optoelectronic Materials : Research has highlighted the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. This review underscores the importance of these derivatives in advancing optoelectronic technology (Lipunova et al., 2018).

properties

IUPAC Name

[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-15(4-6-16)18(29)27-13-11-26(12-14-27)17-7-8-24-19(25-17)28-9-1-2-10-28/h3-8H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIARRYILZDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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